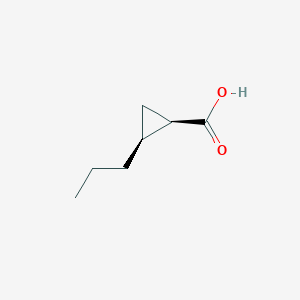

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-propylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKFXUFNJJDGP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclopropanecarboxylic Acid Synthesis via Nitroalkane Cyclization

One classical method, dating back to a 1944 procedure, involves the cyclization of nitroalkanes under strongly basic and heated conditions to form cyclopropanecarboxylic acids. The process typically proceeds as follows:

- Treatment of the nitroalkane (precursor to the propyl-substituted cyclopropane) with concentrated sodium hydroxide, either neat or with minimal water, at elevated temperatures.

- Initial acid-base reaction deprotonates the alpha-hydrogens adjacent to the nitro group.

- Intramolecular nucleophilic attack leads to ring closure forming the cyclopropane ring.

- Subsequent acidic hydrolysis (e.g., with dilute sulfuric acid) converts the intermediate nitrile or nitro compound into the carboxylic acid.

- Yields reported for this sequence range from 74% to 79%, indicating a relatively efficient process despite harsh conditions.

This method is notable for its straightforwardness but requires careful control due to the harsh reaction conditions and potential side reactions such as partial hydrolysis during the reaction.

Cyclopropanation via Carbene Addition to Alkenes

Another widely used approach involves the cyclopropanation of alkenes using carbenes or carbene equivalents. For rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, the key steps include:

- Generation of dihalocarbenes (e.g., dichlorocarbene or dibromocarbene) in situ from haloforms (chloroform, bromoform) and strong bases (potassium tert-butoxide or sodium hydroxide).

- Reaction of these carbenes with alkenes bearing appropriate substituents to form gem-dihalocyclopropane intermediates.

- Subsequent transformation of the gem-dihalocyclopropane into the cyclopropanecarboxylic acid through hydrolysis or other functional group interconversions.

Phase transfer catalysis (PTC) has been demonstrated to enhance the efficiency of these cyclopropanation reactions by providing milder conditions, higher yields, and better selectivity. For example, the use of quaternary ammonium salts as PTC agents facilitates the generation and transfer of carbenes into the organic phase where cyclopropanation occurs.

Negishi and Stille Cross-Coupling for Substituted Cyclopropane Derivatives

Advanced synthetic routes employ transition metal-catalyzed cross-coupling reactions to introduce the propyl substituent onto the cyclopropane ring:

- Starting from cyclopropane lactone or lactone derivatives, Negishi cross-coupling with organozinc reagents bearing alkyl groups (e.g., n-propyl zinc reagents) can install the propyl substituent.

- The preparation of the organozinc reagents is critical; oxidative addition of Rieke zinc to alkyl halides is preferred over transmetallation from Grignard reagents due to higher coupling yields.

- Stille coupling has also been used for similar transformations, especially when introducing different alkyl or aryl groups.

These methods allow for stereoselective synthesis of cyclopropane carboxylic acid derivatives, including the racemic (1R,2S) isomer, by controlling the cyclopropanation and coupling steps.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Stereoselectivity and Diastereomeric Control: Research shows that protecting groups on nitrogen (e.g., bis-Boc protection) can enhance stereoselectivity in cyclopropanation reactions, yielding single diastereomers with improved yields.

Cross-Coupling Reagent Preparation: The method of preparing organozinc reagents critically affects the cross-coupling efficiency. Oxidative addition of Rieke zinc to alkyl halides is superior to transmetallation from Grignard reagents, likely due to MgBr2 inhibition in the latter.

Alternative Cyclopropanation Reagents: Attempts to replace toxic diazomethane with other cyclopropanation reagents like Simmons-Smith or Corey-Chaykovsky reagents have met with limited success for these substrates.

Phase Transfer Catalysis Benefits: PTC methods allow for cyclopropanation of alkenes under ambient conditions with enhanced rates and yields. This method is particularly useful for synthesizing gem-dihalocyclopropanes, which are key intermediates in further transformations to cyclopropanecarboxylic acids.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyclopropane ring is particularly reactive, making it a suitable candidate for ring-opening reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Overview

rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is a chiral compound with significant implications in various fields of scientific research, particularly in organic chemistry and pharmacology. This article discusses its synthesis, chemical properties, biological activities, and applications in detail, supported by data tables and case studies.

Organic Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds.

Pharmacological Studies

Recent studies have indicated potential biological activities associated with this compound:

- Anti-inflammatory Effects : Research suggests that cyclopropane derivatives can inhibit pro-inflammatory cytokines, reducing inflammation in various models.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce levels of tumor necrosis factor-alpha (TNF-alpha) in vitro. This suggests a mechanism where the compound modulates inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Case Study 2: Neuroprotection

Research exploring the neuroprotective properties of cyclopropane derivatives found that this compound could cross the blood-brain barrier. This property enhances its potential for treating neurodegenerative diseases by mitigating oxidative stress effects on neuronal cells.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules . These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : Alkyl chains (e.g., propyl) enhance lipid solubility, making these compounds suitable for crossing biological membranes, while aromatic groups (e.g., phenyl) improve target binding in receptor-ligand interactions .

- Stereochemical Sensitivity : Enantiomers of cyclopropanecarboxylic acids exhibit divergent biological activities. For example, (1R,2S) configurations may show higher metabolic stability than (1S,2R) forms in vivo .

- Synthetic Accessibility : Methods such as borohydride-mediated cyclopropanation () and HPLC purification () are widely used for racemic mixtures, though enantioselective synthesis remains challenging .

Biological Activity

Rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name: rac-2-Propylcyclopropanecarboxylic acid

- Molecular Formula: CHO

- Molecular Weight: 100.12 g/mol

- LogP: 3.77

- Polar Surface Area: 47 Ų

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structural features allow it to modulate pathways involving cyclic guanosine monophosphate (cGMP) and nitric oxide (NO), which are critical in cardiovascular and neuronal signaling pathways .

Cardiovascular Effects

Research indicates that compounds similar to this compound can act as activators of soluble guanylate cyclase (sGC), leading to increased cGMP levels. This mechanism is significant for the treatment of cardiovascular disorders as it promotes vasodilation and inhibits platelet aggregation .

NMDA Receptor Modulation

Studies have shown that cyclopropane derivatives can influence N-methyl-D-aspartate (NMDA) receptor activity. Specifically, analogues of carboxycyclopropylglycine have been identified as potent NMDA receptor agonists, suggesting that this compound may similarly interact with this receptor subtype, influencing excitatory neurotransmission and neuroprotection .

Study 1: Cardiovascular Applications

In a patent study discussing substituted cycloalkylcarboxylic acids, this compound was highlighted for its potential use in treating cardiovascular diseases. The compound demonstrated the ability to enhance the NO/cGMP signaling pathway, which is crucial for vascular health .

Study 2: Neuropharmacological Potential

A pharmacological characterization study on cyclopropane derivatives indicated that modifications at specific positions could enhance NMDA receptor agonist activity. This suggests that this compound may have therapeutic applications in neurodegenerative diseases by modulating glutamatergic signaling .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid, and how can reaction conditions be optimized?

- Answer : The cyclopropane ring introduces significant strain, complicating synthesis. Methods like [2+1] cycloaddition or alkylidene transfer are commonly employed. Optimization involves adjusting temperature (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (e.g., dichloromethane for solubility), and catalysts (e.g., transition metals like palladium for stereocontrol). Monitoring reaction progress via TLC or HPLC ensures timely quenching to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

- Answer :

- NMR : NOESY/ROESY detects spatial proximity of protons to confirm cis/trans isomerism.

- X-ray crystallography : Resolves absolute configuration via crystal lattice analysis.

- Chiral chromatography : Separates enantiomers using columns like Chiralpak® IA/IB.

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in fume hoods with proper ventilation to mitigate inhalation risks.

- Store in inert, airtight containers under nitrogen to prevent degradation.

- Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical evaluations if symptoms arise .

Q. What purification methods effectively remove common synthetic impurities?

- Answer :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Flash chromatography : Silica gel with gradient elution (hexane:ethyl acetate) removes non-polar byproducts.

- HPLC : Reverse-phase C18 columns resolve polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for cyclopropane ring-opening reactions.

- Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways.

- NIST Data : Validates computational results against experimental thermochemical properties (e.g., bond dissociation energies) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Answer :

- Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (pH, temperature) for reproducibility.

- Control experiments : Test for off-target effects using enantiomerically pure analogs.

- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers .

Q. How does the cyclopropane ring’s strain influence stability under varying pH conditions?

- Answer :

- Acidic conditions : Protonation of the carboxylate group increases ring strain, accelerating hydrolysis. Monitor via pH-stat titration.

- Basic conditions : Deprotonation stabilizes the ring but may induce racemization. Use chiral stability-indicating assays (e.g., CD spectroscopy) to track degradation .

Q. What mechanistic insights explain stereoselectivity in derivatization reactions?

- Answer :

- Steric effects : Bulky substituents on the cyclopropane ring direct nucleophilic attacks to less hindered positions.

- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) polarize the ring, favoring specific transition states.

- Kinetic vs. thermodynamic control : Vary reaction time/temperature to isolate intermediates .

Methodological Guidelines

- Experimental Design : Follow pharmaceutical research standards (e.g., Pharmaceutical Research guidelines) to detail reagents, equipment (manufacturer/location), and statistical methods (biological replicates, p-values) .

- Data Reporting : Include raw spectral data (NMR chemical shifts, HPLC chromatograms) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.